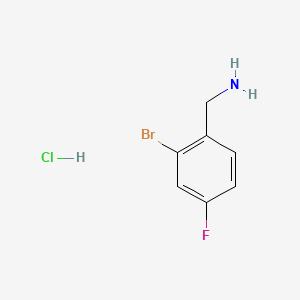

2-Bromo-4-fluorobenzylamine hydrochloride

CAS No.: 289038-14-8

Cat. No.: VC1993460

Molecular Formula: C7H8BrClFN

Molecular Weight: 240.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 289038-14-8 |

|---|---|

| Molecular Formula | C7H8BrClFN |

| Molecular Weight | 240.5 g/mol |

| IUPAC Name | (2-bromo-4-fluorophenyl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C7H7BrFN.ClH/c8-7-3-6(9)2-1-5(7)4-10;/h1-3H,4,10H2;1H |

| Standard InChI Key | PBCSNHSXUSMNOV-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1F)Br)CN.Cl |

| Canonical SMILES | C1=CC(=C(C=C1F)Br)CN.Cl |

Introduction

Chemical Identity and Properties

2-Bromo-4-fluorobenzylamine hydrochloride is characterized by a benzylamine backbone with bromine substitution at the 2-position and fluorine at the 4-position of the benzene ring, forming a hydrochloride salt. This strategic halogen placement confers unique properties that make it valuable for pharmaceutical applications.

Basic Identification

The compound is identified by the following key parameters:

| Parameter | Value |

|---|---|

| CAS Number | 289038-14-8 |

| Molecular Formula | C₇H₈BrClFN |

| Molecular Weight | 240.5 g/mol |

| IUPAC Name | (2-bromo-4-fluorophenyl)methanamine;hydrochloride |

| InChI Key | PBCSNHSXUSMNOV-UHFFFAOYSA-N |

| Physical Form | Solid |

| Color | Not specified in available data |

| PubChem CID | 2773353 |

The chemical structure features a benzene ring with specific substitution patterns that contribute to its reactivity and applications .

Physical and Chemical Properties

While comprehensive physical property data is limited in the available literature, the following properties have been documented:

| Property | Value |

|---|---|

| Storage Temperature | Ambient temperature recommended |

| Physical State | Solid |

| Solubility | Soluble in polar organic solvents |

| Melting Point | Approximately 254-257°C (from related compounds) |

| Hazard Type | Classification | GHS Code |

|---|---|---|

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

First Aid Measures

In case of exposure, the following first aid measures are recommended :

-

Eye Contact: Wash out immediately with fresh running water. Ensure complete irrigation of the eye.

-

Skin Contact: Remove contaminated clothing and flush skin with running water.

-

Inhalation: Remove from contaminated area. Lay patient down. Keep warm and rested.

-

Ingestion: If swallowed, seek medical advice immediately.

Applications in Pharmaceutical Research

Pharmaceutical Intermediates

2-Bromo-4-fluorobenzylamine hydrochloride serves as a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its unique structural features make it suitable for various synthetic transformations that are crucial in the production of complex organic molecules.

Medicinal Chemistry Applications

The compound has shown potential applications in medicinal chemistry research due to its specific substitution pattern. Research indicates that benzylamine derivatives with halogen substitutions can exhibit interesting biological activities, including potential interactions with neurotransmitter systems.

Synthesis Methods

General Synthetic Approaches

The synthesis of 2-Bromo-4-fluorobenzylamine hydrochloride typically involves several key steps, although specific synthetic routes can vary. From the available literature, the following general approach can be identified:

-

Preparation of the appropriate halogenated benzyl precursor

-

Introduction of the amine group

-

Formation of the hydrochloride salt for stabilization

Specific Synthetic Examples

| Reaction Type | Description | Potential Applications |

|---|---|---|

| Substitution Reactions | The bromine and fluorine atoms can be replaced with other functional groups | Creation of diverse chemical libraries |

| Coupling Reactions | Can participate in various coupling reactions (e.g., Suzuki coupling) | Synthesis of complex molecules |

| Reduction/Oxidation | Can be modified through redox transformations | Creation of different amine derivatives |

Comparison with Related Compounds

Positional Isomers

It is important to differentiate 2-Bromo-4-fluorobenzylamine hydrochloride from its positional isomer, 4-Bromo-2-fluorobenzylamine hydrochloride (CAS: 147181-08-6). While structurally similar, these compounds may exhibit different chemical reactivity and biological properties :

| Compound | CAS Number | Bromine Position | Fluorine Position |

|---|---|---|---|

| 2-Bromo-4-fluorobenzylamine HCl | 289038-14-8 | 2-position | 4-position |

| 4-Bromo-2-fluorobenzylamine HCl | 147181-08-6 | 4-position | 2-position |

The different substitution patterns can significantly impact the electronic properties and steric factors of these molecules, potentially leading to different applications and reactivity profiles.

Related Halogenated Benzylamines

Other related halogenated benzylamines have shown various applications in medicinal chemistry and synthetic research. For example, compounds with different halogen substitution patterns have been explored for their potential biological activities and as synthetic intermediates .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume